molecular formula C18H20O4S B8470247 2-(Benzylsulfanyl)ethyl 2-(4-hydroxyphenoxy)propanoate CAS No. 89040-10-8

2-(Benzylsulfanyl)ethyl 2-(4-hydroxyphenoxy)propanoate

Cat. No. B8470247
M. Wt: 332.4 g/mol
InChI Key: FIYHRILMLFTFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659370

Procedure details

12.1 g of hydroquinone were dissolved in 60 ml of dry dimethylformamide, and while blowing a slow stream of nitrogen into the solution, 31.7 g of potassium carbonate were added thereto at room temperature whilst stirring. Then the mixture was heated to 90° to 95° C. for one hour with stirring. The mixture was cooled to 60° C., and 30.3 g of 2-benzylthioethyl 2-bromopropionate were added dropwise thereto. After the addition was completed, the mixture was further heated to 90° C. for 2 hours. After cooling the reaction mixture to room temperature, it was poured into ice-water and adjusted to pH 7. Then it was extracted with 100 ml of chloroform. The organic phase was dried and the chloroform was distilled off under reduced pressure. The end product of 2-benzylthioethyl 2-(4-hydroxy-phenoxy)-propionate was obtained in a yield of 25.2 g in the form of a brown oil.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step Two
Quantity
30.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].C(=O)([O-])[O-].[K+].[K+].Br[CH:16]([CH3:30])[C:17]([O:19][CH2:20][CH2:21][S:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:18]>CN(C)C=O>[OH:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][CH:16]([CH3:30])[C:17]([O:19][CH2:20][CH2:21][S:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:18])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
31.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
30.3 g
Type
reactant
Smiles
BrC(C(=O)OCCSCC1=CC=CC=C1)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was heated to 90° to 95° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 60° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further heated to 90° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
Then it was extracted with 100 ml of chloroform
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
DISTILLATION
Type
DISTILLATION
Details
the chloroform was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OCCSCC2=CC=CC=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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